Trifluralin-Imazethapyr mixt.

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

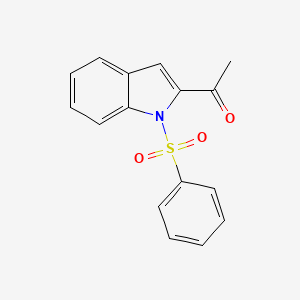

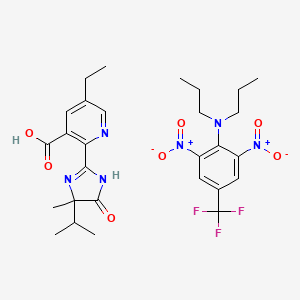

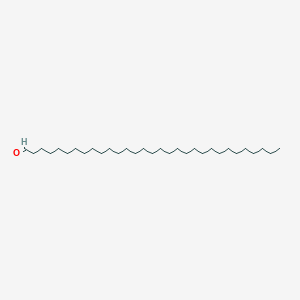

Trifluralin-Imazethapyr mixture is a combination of two herbicides, trifluralin and imazethapyr, used primarily for weed control in agricultural settings. Trifluralin is a pre-emergence herbicide that inhibits root development in germinating seeds, while imazethapyr is a post-emergence herbicide that inhibits the acetolactate synthase enzyme, crucial for plant growth. This mixture is particularly effective in controlling a wide range of broadleaf and grassy weeds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

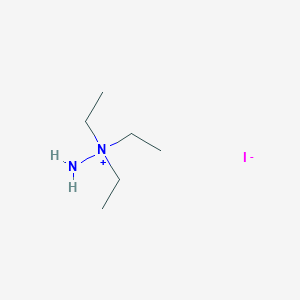

Trifluralin: Trifluralin is synthesized through the nitration of dipropylamine followed by reaction with trifluoromethylbenzene. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents.

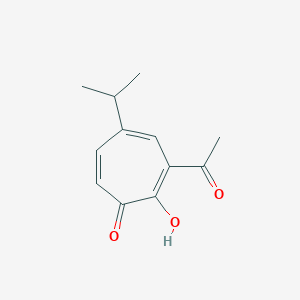

Imazethapyr: Imazethapyr is synthesized by reacting 2-ethyl-3-pyridinecarboxylic acid with 5-oxo-1H-imidazole-2-ylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of trifluralin and imazethapyr involves large-scale chemical synthesis using the aforementioned methods. The compounds are then formulated into various herbicidal products, often combined with other agents to enhance their efficacy and stability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Both trifluralin and imazethapyr can undergo oxidation reactions, leading to the formation of various degradation products.

Reduction: These compounds can also be reduced under specific conditions, although this is less common in agricultural settings.

Substitution: Trifluralin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

Trifluralin: Oxidation can lead to the formation of nitro and hydroxyl derivatives.

Imazethapyr: Oxidation can result in the formation of various carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives: Researchers use trifluralin and imazethapyr as starting materials to synthesize new herbicidal compounds with improved efficacy and reduced environmental impact.

Biology

Weed Control Studies: Extensive research is conducted to understand the effectiveness of these herbicides in controlling different weed species and their impact on crop yield.

Medicine

Toxicology Studies: Studies are conducted to assess the potential health risks associated with exposure to these herbicides.

Industry

Agricultural Practices: The mixture is widely used in agriculture to manage weed populations, thereby improving crop productivity and reducing the need for manual weeding.

Mécanisme D'action

Trifluralin

Inhibition of Cell Mitosis: Trifluralin disrupts cell division by inhibiting the formation of microtubules, which are essential for mitosis. This action primarily affects the root development of germinating seeds.

Imazethapyr

Inhibition of Acetolactate Synthase (ALS): Imazethapyr inhibits the ALS enzyme, which is crucial for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell growth and ultimately plant death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pendimethalin: Similar to trifluralin, pendimethalin is a dinitroaniline herbicide that inhibits cell division.

Imazapyr: Similar to imazethapyr, imazapyr is an imidazolinone herbicide that inhibits the ALS enzyme.

Uniqueness

Trifluralin: Compared to pendimethalin, trifluralin has a broader spectrum of activity and is more effective in controlling certain weed species.

Imazethapyr: Compared to imazapyr, imazethapyr has a longer residual activity in the soil, providing extended weed control.

This detailed article provides a comprehensive overview of the Trifluralin-Imazethapyr mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propriétés

Numéro CAS |

114655-65-1 |

|---|---|

Formule moléculaire |

C28H35F3N6O7 |

Poids moléculaire |

624.6 g/mol |

Nom IUPAC |

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O3.C13H16F3N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7-8H,3-6H2,1-2H3 |

Clé InChI |

UWWIGNAAIZHHHW-UHFFFAOYSA-N |

SMILES canonique |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)

![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)

![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)